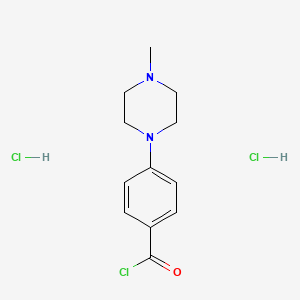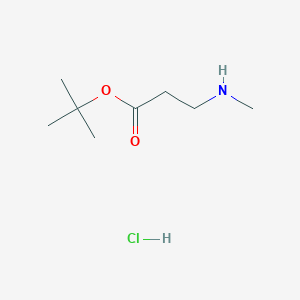
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4BrIN2O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination and iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with bromine and iodine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the halogens.
- Oxidation produces 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Reduction results in 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-Bromo-4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-Iodo-4-methyl-1H-pyrazole-5-carbaldehyde
Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable tool in drug design and development.
Eigenschaften
IUPAC Name |
5-bromo-4-iodo-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2O/c1-9-3(2-10)4(7)5(6)8-9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKNNLGUDTVOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)






![[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate](/img/structure/B6361169.png)

![tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)

